molecular formula C10H8F2O B14767508 4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one

Katalognummer: B14767508
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: JPVPAOJKOCMNJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the difluoromethyl group significantly influences its reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the difluoromethyl group into the indanone structure. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. For instance, the reaction of 2,3-dihydro-1H-inden-1-one with a difluoromethylating reagent under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of catalyst, reaction temperature, and solvent can significantly impact the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. These interactions can modulate biological pathways and lead to various effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
  • 4-(monofluoromethyl)-2,3-dihydro-1H-inden-1-one
  • 4-(chloromethyl)-2,3-dihydro-1H-inden-1-one

Uniqueness

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it valuable in various applications .

Eigenschaften

Molekularformel

C10H8F2O

Molekulargewicht

182.17 g/mol

IUPAC-Name

4-(difluoromethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8F2O/c11-10(12)8-3-1-2-7-6(8)4-5-9(7)13/h1-3,10H,4-5H2

InChI-Schlüssel

JPVPAOJKOCMNJO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C1C(=CC=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.